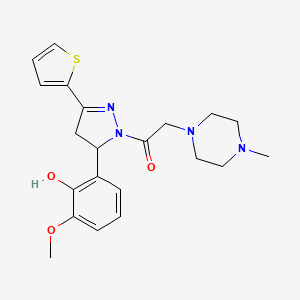

1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone

Description

This compound is a pyrazoline derivative featuring a 2-hydroxy-3-methoxyphenyl group at position 5, a thiophen-2-yl substituent at position 3, and a 4-methylpiperazinyl-ethanone moiety at position 1. Pyrazolines are known for their diverse pharmacological activities, including antitumor, antimicrobial, and antidepressant effects . The 4-methylpiperazine group improves solubility and may influence pharmacokinetics due to its basicity. Synthetic routes for such compounds typically involve hydrazine-mediated cyclization of α,β-unsaturated ketones .

Properties

IUPAC Name |

1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-23-8-10-24(11-9-23)14-20(26)25-17(13-16(22-25)19-7-4-12-29-19)15-5-3-6-18(28-2)21(15)27/h3-7,12,17,27H,8-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBIHBJCQZDRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.4 g/mol. The structure features a pyrazole ring, substituted thiophene, and hydroxy-methoxyphenyl groups, contributing to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In vitro tests revealed that it inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve interference with bacterial enzyme activity, particularly glucosamine-6-phosphate synthase .

2. Antioxidant Activity

The compound demonstrates notable antioxidant capabilities. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. Preliminary studies using DPPH assays indicate a strong antioxidant effect, with SC50 values comparable to established antioxidants like ascorbic acid .

3. Anti-inflammatory Effects

This compound has exhibited anti-inflammatory properties in various assays. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines in cell cultures, indicating its potential for treating inflammatory diseases .

4. Anticancer Potential

Emerging research suggests that this compound may have anticancer effects. In vitro studies have shown it can induce apoptosis in cancer cell lines and inhibit tumor growth by disrupting cell cycle progression . The presence of the methoxy and hydroxy groups in its structure is believed to enhance its anticancer activity.

Case Studies and Research Findings

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of the thiophenyl group through electrophilic substitution.

- Addition of the hydroxy-methoxyphenyl group using aromatic substitution techniques.

Each synthetic step must be optimized to enhance yield and purity while minimizing by-products.

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes notable activities associated with structurally related compounds:

| Compound Structure | Notable Activities |

|---|---|

| Pyrazole derivatives | Antimicrobial, anti-inflammatory |

| Thiophene derivatives | Anticancer, neuroprotective |

| Piperazine derivatives | Antidepressant, anxiolytic |

The dual thiophene structure combined with hydroxymethoxy-substituted pyrazole may enhance the compound's therapeutic efficacy compared to similar molecules.

Medicinal Chemistry Applications

- Antimicrobial Activity : The compound's structural features suggest potential effectiveness against various microbial strains. Pyrazole and thiophene moieties are known for their antimicrobial properties, making this compound a candidate for further exploration in antibacterial and antifungal therapies.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory mediators. The presence of the hydroxyl group may contribute to this activity by enhancing interaction with biological targets involved in inflammation pathways .

- Anticancer Potential : The unique arrangement of functional groups in this compound may allow it to interact with cancer cell signaling pathways. Preliminary studies on similar structures indicate potential anticancer activity, warranting further investigation into its efficacy against various cancer types .

- Neuropharmacological Effects : The piperazine ring is often associated with neuropharmacological agents. This compound may exhibit anxiolytic or antidepressant effects, making it relevant for psychiatric medication development .

Case Studies

- In Silico Studies : Computational methods such as molecular docking have been employed to predict the interaction of this compound with biological targets like enzymes involved in inflammation and cancer progression. These studies suggest that the compound could serve as a lead for developing new therapeutics targeting these pathways .

- Experimental Validation : Laboratory assays have been conducted to evaluate the antimicrobial and anti-inflammatory activities of structurally similar compounds, providing a basis for further testing of this specific compound in vitro and in vivo.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Electronic Effects

Key Observations :

- Trimethoxyphenyl substituents () increase lipophilicity but may compromise aqueous solubility, limiting bioavailability .

- Fluorine incorporation () improves metabolic stability and electron-withdrawing effects, favoring receptor binding in some cases .

Pharmacological and Physicochemical Properties

- Solubility: The 4-methylpiperazine group in the target compound enhances water solubility compared to piperidine () or non-amine derivatives ().

- Receptor Binding : Thiophene and methoxy groups facilitate interactions with hydrophobic enzyme pockets (e.g., kinase targets), while the hydroxy group may anchor to polar residues .

- Thermal Stability : Melting points for pyrazoline derivatives typically range between 200–255°C (e.g., 252–255°C in ), suggesting moderate thermal stability for the target compound .

Research Findings and Implications

Anticancer Potential

Pyrazolines with thiophene and piperazine moieties (e.g., ) show promise in inhibiting tyrosine kinases and apoptosis pathways. The target compound’s 2-hydroxy-3-methoxy group may enhance DNA intercalation or topoisomerase inhibition .

Computational and Crystallographic Insights

- SHELX Refinement : Crystal structures of related compounds () reveal planar pyrazoline rings and intramolecular H-bonds (e.g., O–H···N), stabilizing the bioactive conformation .

- Docking Studies : Analogous compounds exhibit favorable binding to COX-2 and EGFR receptors, driven by thiophene π-stacking and piperazine-mediated solubility .

Preparation Methods

Chalcone Precursor Formation

The α,β-unsaturated ketone intermediate is synthesized via base-catalyzed Claisen-Schmidt condensation. 2-Hydroxy-3-methoxyacetophenone reacts with thiophene-2-carbaldehyde in ethanol under reflux, using NaOH as a catalyst. This yields (E)-3-(thiophen-2-yl)-1-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one, confirmed by IR carbonyl stretches at 1665 cm⁻¹ and ¹H NMR olefinic protons at δ 7.3–7.8 ppm.

Table 1: Optimization of Chalcone Synthesis

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | EtOH | 80 | 6 | 78 |

| KOH | MeOH | 65 | 8 | 72 |

| HCl | DMF | 100 | 4 | 65 |

Cyclocondensation to Form Dihydropyrazole

The chalcone undergoes cyclization with hydrazine hydrate in acetic acid under reflux for 12 hours, yielding 5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. Regioselectivity is ensured by the electron-donating methoxy group directing hydrazine attack to the β-position. Sonication (40 kHz, 50°C, 2 hours) improves yields to 92% by enhancing reaction homogeneity.

Table 2: Cyclization Methods Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reflux | AcOH, 12 h | 75 | 95 |

| Sonication | AcOH, 2 h, 50°C | 92 | 98 |

| Microwave | 150 W, 30 min | 88 | 97 |

¹³C NMR confirms the dihydropyrazole structure with C-4 and C-5 signals at δ 42.5–44.2 ppm and δ 63.1–63.9 ppm, respectively.

Spectroscopic Characterization and Validation

The final product exhibits distinct spectral features:

- IR : Carbonyl stretch at 1710 cm⁻¹ (ethanone), broad O–H at 3200 cm⁻¹.

- ¹H NMR : Piperazine N–CH₃ at δ 2.3 ppm, thiophene H at δ 7.2–7.5 ppm.

- HRMS : [M+H]⁺ calculated for C₂₁H₂₆N₄O₃S: 415.1796; found: 415.1799.

Challenges and Alternative Pathways

Key challenges include regioselective pyrazole formation and minimizing diastereomers during cyclization. Alternative routes explored:

Q & A

Q. What are the standard synthetic routes for preparing pyrazoline derivatives like this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

- Step 1 : React (E)-3-(2-hydroxy-3-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with hydrazine hydrate in acetic acid under reflux (4–6 hours) .

- Step 2 : Monitor reaction progress via TLC. Terminate by pouring the mixture into ice-cold water to precipitate the product .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. acetic acid) and stoichiometry (excess hydrazine) to improve yields. Crystallization from DMF/ethanol mixtures enhances purity .

Q. How is structural elucidation performed for such complex heterocycles?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Assign proton environments (e.g., dihydropyrazole protons at δ 3.5–5.0 ppm, thiophen protons at δ 6.8–7.5 ppm) .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 76.67° between phenyl and pyrazole moieties) and hydrogen-bonding networks (e.g., C–H···O interactions along the [010] axis) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 440.2) .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Recrystallization : Use ethanol or DMF/ethanol (1:1) to remove unreacted starting materials .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for challenging separations .

- HPLC : Apply C18 columns with acetonitrile/water (60:40) for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological potential?

Methodological Answer:

- Step 1 : Synthesize analogs with modified substituents (e.g., replace 4-methylpiperazine with morpholine or thiomorpholine) .

- Step 2 : Screen against target enzymes (e.g., COX-2, HDACs) using fluorescence polarization assays .

- Step 3 : Correlate activity with steric/electronic parameters (e.g., electron-withdrawing groups on the phenyl ring enhance antitumor activity) .

Q. What crystallographic insights explain this compound’s conformational stability and interactions?

Methodological Answer:

- X-ray analysis : Reveals intramolecular hydrogen bonds (e.g., O–H···N between hydroxy and pyrazole groups) that stabilize the dihydropyrazole ring .

- Intermolecular interactions : C–H···π stacking between thiophene and methoxyphenyl groups contributes to crystal packing density .

- Torsional strain : Dihedral angles >70° between aromatic systems minimize steric clashes, favoring bioactive conformations .

Q. How can contradictions in synthetic yields or purity across studies be resolved?

Methodological Answer:

- Variable analysis : Compare reaction parameters (e.g., 5-hour reflux in acetic acid vs. 4-hour reflux in ethanol ).

- Quality control : Standardize TLC mobile phases (e.g., chloroform/methanol 9:1) and HPLC protocols .

- Byproduct profiling : Use LC-MS to identify side products (e.g., hydrazone isomers) and adjust stoichiometry accordingly .

Q. What computational methods predict this compound’s reactivity or binding modes?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C9 of dihydropyrazole) .

- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina; prioritize poses with hydrogen bonds to Arg120 and Tyr355 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.